molecular formula C12H9N3O B3023565 6-Phenylfuro[2,3-d]pyrimidin-4-amine CAS No. 18031-97-5

6-Phenylfuro[2,3-d]pyrimidin-4-amine

Cat. No.: B3023565
CAS No.: 18031-97-5
M. Wt: 211.22 g/mol
InChI Key: KLUPXPVKDBPOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Furo[2,3-d]pyrimidine (B11772683) Scaffold: A Privileged Structure in Medicinal Chemistry

The furo[2,3-d]pyrimidine scaffold is a bicyclic heteroaromatic system formed by the fusion of a furan (B31954) ring and a pyrimidine (B1678525) ring. This unique arrangement confers upon it a rigid, planar structure that is capable of engaging in a multitude of interactions with biological macromolecules. Its structural similarity to endogenous purines allows it to act as a bioisostere, interfering with the biological pathways of purine (B94841) metabolism and signaling. This mimicry is a key reason why the furo[2,3-d]pyrimidine core is considered a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are able to bind to multiple, unrelated biological targets.

The versatility of the furo[2,3-d]pyrimidine scaffold is further enhanced by the numerous positions on the ring system that are amenable to chemical modification. This allows for the fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties, enabling the development of compounds with high potency and selectivity for their intended targets. The inherent drug-like properties of this scaffold, including its metabolic stability and favorable solubility profiles, further contribute to its appeal in drug discovery programs.

The biological activities associated with the furo[2,3-d]pyrimidine core are extensive and well-documented. researchgate.net Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including antimicrobial, antiviral, and anti-inflammatory properties. researchgate.net However, it is in the field of oncology that the furo[2,3-d]pyrimidine scaffold has shown the most profound impact, with numerous derivatives being investigated as potent anticancer agents. rsc.orgnih.gov These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases. researchgate.net

Contextualizing 6-Phenylfuro[2,3-d]pyrimidin-4-amine within Furo[2,3-d]pyrimidine Research

This compound is a specific derivative of the furo[2,3-d]pyrimidine scaffold that features a phenyl group at the 6-position and an amine group at the 4-position. The presence of the phenyl ring provides a crucial point of interaction with biological targets, often through hydrophobic and pi-stacking interactions. The amine group at the 4-position is a key hydrogen bond donor and acceptor, which is critical for anchoring the molecule within the binding sites of enzymes and receptors.

The strategic placement of these functional groups makes this compound a particularly interesting candidate for the development of targeted therapies. Research has shown that analogs of this compound are potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net EGFR is a key player in many cancers, and its inhibition is a clinically validated strategy for cancer treatment. The furo[2,3-d]pyrimidine scaffold of this compound serves as an excellent foundation for the design of EGFR inhibitors, with the phenyl and amine groups playing critical roles in binding to the kinase domain of the receptor. nih.gov

Research Trajectories and Contemporary Significance of Furo[2,3-d]pyrimidin-4-amine (B60386) Analogs

The contemporary significance of this compound is largely defined by the extensive research into its analogs as potential therapeutic agents. The core structure of this compound provides a versatile template for the synthesis of a wide range of derivatives with diverse biological activities. Current research trajectories are focused on several key areas of modification:

Modification of the 6-phenyl group: The phenyl ring at the 6-position is a primary target for modification. Researchers have introduced a variety of substituents onto this ring to enhance potency, selectivity, and pharmacokinetic properties. These modifications can alter the electronic nature of the ring and introduce new points of interaction with the target protein.

Derivatization of the 4-amino group: The amine group at the 4-position is another key site for chemical elaboration. The introduction of different substituents can modulate the hydrogen bonding capacity of the molecule and introduce new steric and electronic features. Chiral amines have been incorporated at this position to explore stereospecific interactions with the target. nih.gov

Exploration of other substitution patterns: While the 4- and 6-positions are the most commonly modified, other positions on the furo[2,3-d]pyrimidine ring system are also being explored. These modifications can further refine the pharmacological profile of the resulting compounds.

The primary therapeutic area driving research into this compound analogs is oncology. A significant body of work has focused on the development of these compounds as inhibitors of protein kinases that are dysregulated in cancer. nih.gov The table below summarizes the activity of some representative 6-aryl-furo[2,3-d]pyrimidin-4-amine analogs as EGFR inhibitors.

Compound4-Amino Group6-Aryl GroupEGFR IC50 (nM)
Analog 1 (R)-1-PhenylethylamineN(1),N(1)-dimethyl-1,2-diamine substituted phenylNot specified, but equipotent to Erlotinib
Analog 2 Chiral 4-benzylamino groupPhenylActivity dependent on stereochemistry

Data sourced from a study on chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors. nih.gov

Beyond EGFR, furo[2,3-d]pyrimidine derivatives have also been investigated as inhibitors of other kinases such as PI3K/AKT and as dual inhibitors. rsc.orgnih.gov The ability of this scaffold to be adapted to target different kinases highlights its versatility and importance in the development of next-generation cancer therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenylfuro[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-11-9-6-10(8-4-2-1-3-5-8)16-12(9)15-7-14-11/h1-7H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUPXPVKDBPOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N=CN=C3O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351301
Record name 6-phenylfuro[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18031-97-5
Record name 6-phenylfuro[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-PHENYLFURO[2,3-D]PYRIMIDIN-4-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 6 Phenylfuro 2,3 D Pyrimidin 4 Amine Analogs

Strategies for Furo[2,3-d]pyrimidine (B11772683) Ring System Construction

Cyclization Reactions for Furo[2,3-d]pyrimidine Formation

Cyclization reactions represent a fundamental approach to constructing the furo[2,3-d]pyrimidine skeleton. These methods typically involve the formation of either the furan (B31954) or the pyrimidine (B1678525) ring in the final step, starting from a pre-functionalized precursor.

One common strategy involves the cyclization of appropriately substituted pyrimidines. For instance, 4-(phenacyloxy)pyrimidine-5-carbonitriles can undergo intramolecular cyclization to yield the furo[2,3-d]pyrimidine core. osi.lv This process relies on the generation of a reactive intermediate that facilitates the ring closure to form the furan portion of the scaffold.

Another approach begins with a substituted furan. Starting with a 2-aminofuran-3-carbonitrile (B147697) derivative, the pyrimidine ring can be constructed. For example, 2-Amino-4,5-diphenylfuran-3-carbonitrile serves as a key building block for synthesizing various furo[2,3-d]pyrimidin-4(3H)-one derivatives, which are precursors to the amine analogs. researchgate.net Modification of 2-aminofurans can lead to the formation of the fused pyrimidine ring, demonstrating the versatility of starting from a furan template. rsc.org

Multicomponent Approaches to Furo[2,3-d]pyrimidine Synthesis

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical pathway to complex heterocyclic systems like furo[2,3-d]pyrimidines. These reactions involve the combination of three or more starting materials in a single synthetic operation to form the final product, which incorporates substantial portions of all reactants. researchgate.net

A notable example is the palladium(II)-catalyzed three-component synthesis of 2,4,6-triarylfuro[2,3-d]pyrimidines. nih.gov This method utilizes β-ketodinitriles, boronic acids, and aldehydes, where both nitrile groups of the β-ketodinitrile participate in the concurrent construction of the fused ring system. This process involves the formation of multiple C-C, C=C, C-O, and C=N bonds in a single pot. nih.gov

Another versatile multicomponent approach is the condensation of 2-unsubstituted imidazole (B134444) N-oxides, arylglyoxals, and 3-ketonitriles to form 2-aminofurans. rsc.orgrsc.org These resulting 2-aminofurans are valuable intermediates that can be further modified to construct the fused furo[2,3-d]pyrimidine system. rsc.org The advantage of such MCRs lies in their ability to generate diverse products under mild conditions, often without the need for chromatographic purification. rsc.org

Cross-Coupling Reactions in Furo[2,3-d]pyrimidine Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to the synthesis of furo[2,3-d]pyrimidines and related fused heterocycles. researchgate.net These reactions allow for the introduction of various substituents, including the key phenyl group at the 6-position.

While much of the literature focuses on analogous systems like pyrrolo[2,3-d]pyrimidines or pyrido[2,3-d]pyrimidines, the principles are directly applicable. researchgate.netnih.gov For instance, Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions can be used to functionalize a pre-formed heterocyclic core. researchgate.netnih.gov A synthetic strategy could involve creating a furo[2,3-d]pyrimidine with a halogen or triflate "handle" at the 6-position, which can then be subjected to a Suzuki coupling with phenylboronic acid to install the desired phenyl group. nih.gov

Furthermore, cascade reactions incorporating a cross-coupling step have been developed. A palladium-catalyzed method for synthesizing pyrido[2,3-d]pyrimidines involves a sequence of imination, Buchwald-Hartwig cross-coupling, and cycloaddition, showcasing the power of transition-metal catalysis in building complex heterocyclic scaffolds efficiently. rsc.org

Specific Synthetic Routes to 6-Phenylfuro[2,3-d]pyrimidin-4-amine and its Core Derivatives

Synthesizing the specific target molecule, this compound, involves a strategic combination of the methodologies described above. A plausible and efficient route can be designed based on established multicomponent and cyclization strategies.

One of the most direct approaches adapts the three-component synthesis of 2,4,6-trisubstituted furo[2,3-d]pyrimidines. nih.gov The general reaction is outlined below:

Reactant AReactant BReactant CCatalystProduct
β-KetodinitrileArylboronic AcidAldehydePd(II)2,4,6-Triarylfuro[2,3-d]pyrimidine

To specifically target a 6-phenyl derivative, a β-ketodinitrile bearing a phenyl group would be a logical starting material. A subsequent reaction could then be employed to introduce the 4-amino group, for example, through nucleophilic aromatic substitution of a 4-chloro precursor.

An alternative route starts with the construction of a substituted 2-aminofuran. A 2-amino-5-phenylfuran-3-carbonitrile intermediate can be synthesized and then used to build the pyrimidine ring. The reaction of this intermediate with a suitable reagent like formamide (B127407) or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can lead to the formation of the 4-aminopyrimidine (B60600) ring, yielding the desired this compound. researchgate.net

Derivatization and Substituent Introduction on the Furo[2,3-d]pyrimidin-4-amine (B60386) Scaffold

Once the core this compound scaffold is synthesized, further chemical diversity can be achieved through derivatization. The 4-amino position is a primary site for such functionalization, allowing for the introduction of a wide range of substituents.

Functionalization at the 4-Amino Position

The primary amino group at the C-4 position is a versatile handle for introducing various functionalities. It can undergo reactions typical of anilines, such as acylation, alkylation, and coupling reactions, to generate a library of analogs. nih.gov

A structure-activity relationship study on chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines demonstrated the importance of the substituent at the 4-amino position for biological activity. nih.gov In this study, the primary 4-amino group was reacted with various amines, particularly chiral benzylamines, to create a series of N-substituted derivatives. The most active compounds featured a chiral (R)-1-phenylethylamine group at this position. nih.gov

Another strategy for derivatization involves linking other heterocyclic moieties to the 4-amino group. For instance, introducing a 1,3,4-thiadiazole-urea moiety at the C-4 position of a fused pyrimidine ring has been explored to create potent kinase inhibitors. imtm.cz This involves converting the 4-amino group into a more complex side chain, thereby modifying the compound's chemical properties.

The following table summarizes examples of functionalization at the 4-amino position of the 6-aryl-furo[2,3-d]pyrimidine scaffold, as demonstrated in studies targeting EGFR inhibition. nih.gov

Starting MaterialReagentResulting C4-Substituent
6-Aryl-furo[2,3-d]pyrimidin-4-amine(R)-1-Phenylethylamine(R)-N-(1-Phenylethyl)
6-Aryl-furo[2,3-d]pyrimidin-4-amineBenzylamineN-Benzyl
6-Aryl-furo[2,3-d]pyrimidin-4-amineAnilineN-Phenyl

These modifications highlight the chemical tractability of the 4-amino group and its importance in tuning the biological profile of the furo[2,3-d]pyrimidine scaffold.

Modifications and Substitutions on the 6-Phenyl Moiety

The 6-aryl position of the furo[2,3-d]pyrimidine scaffold is a critical site for modification, significantly influencing the molecule's interaction with biological targets. Structure-activity relationship (SAR) studies have led to the synthesis of numerous analogs with diverse substituents on this phenyl ring. nih.gov

A primary method for introducing this diversity is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the 6-position of a suitable furo[2,3-d]pyrimidine precursor (typically a 6-bromo or 6-chloro derivative) and a wide array of arylboronic acids. This approach has been successfully employed to synthesize a large library of 6-aryl-furo[2,3-d]pyrimidin-4-amines. nih.govresearchgate.net

Research has focused on introducing substituents at the para-position of the 6-phenyl ring. These modifications range from simple functional groups to more complex side chains designed to enhance potency and solubility. For instance, one of the most active analogs identified in a study targeting the Epidermal Growth Factor Receptor (EGFR) featured a N¹, N¹-dimethyl-1,2-diamine group in the para position of the 6-aryl moiety. nih.gov This highlights the importance of introducing basic amine functionalities to modulate the compound's properties.

The following table summarizes a selection of substituents that have been successfully introduced onto the 6-phenyl ring, demonstrating the chemical versatility of the Suzuki coupling methodology in this context.

Substituent at 6-Phenyl PositionSynthetic RationaleKey Reaction Type
-H (unsubstituted phenyl)Baseline compound for SAR studiesSuzuki-Miyaura Coupling
4-(N,N-dimethylamino)Introduce basicity, potential for H-bondingSuzuki-Miyaura Coupling
4-(2-(N,N-dimethylamino)ethylamino)Introduce flexible basic side chainSuzuki-Miyaura Coupling
4-(N¹,N¹-dimethyl-1,2-diamino)Enhance potency and target interactionSuzuki-Miyaura Coupling
4-hydroxymethylImprove solubility, H-bond donor/acceptorSuzuki-Miyaura Coupling

Elaboration of the Furan Ring System (e.g., C-5 Position)

Modification of the furan portion of the furo[2,3-d]pyrimidine core, particularly at the C-5 position, offers another avenue for structural diversification. Synthetic strategies in this area often involve building the furo[2,3-d]pyrimidine system from a pre-functionalized furan precursor.

One common approach is the introduction of a small alkyl group, such as methyl, at the C-5 position. The synthesis of 5-methyl-furo[2,3-d]pyrimidines can be achieved by starting with hydroxyacetone (B41140) and malononitrile, which react to form a 2-amino-3-cyano-4-methylfuran intermediate. nih.gov This furan derivative is then cyclized with formamidine (B1211174) hydrochloride to construct the fused pyrimidine ring, yielding the 5-methylfuro[2,3-d]pyrimidine core. nih.gov

More complex substituents can also be installed at this position. For example, a synthetic route to 2,4-diamino-5-substituted-furo[2,3-d]pyrimidines involves a Wittig reaction. nih.govebi.ac.uk This strategy begins with a 2,4-diamino-6-chloromethyl furo[2,3-d]pyrimidine intermediate. Although the starting material is named as a 6-chloromethyl derivative based on standard nomenclature for the fused ring system, the reactive site is the methyl group attached to the furan ring (at the C-5 position). This intermediate is then reacted with an appropriate ylide, generated from a phosphonium (B103445) salt, to form a new carbon-carbon double bond at the C-5 position, thereby introducing elaborate side chains like 2-(2-methoxyphenyl)prop-1-en-1-yl. nih.govebi.ac.uk

The table below illustrates examples of substitutions made at the C-5 position.

Substituent at C-5 PositionSynthetic ApproachKey Intermediate
-CH₃Ring construction from substituted furan2-Amino-3-cyano-4-methylfuran
-CH=C(CH₃)(2-methoxyphenyl)Wittig reaction on pre-formed core2,4-Diamino-6-chloromethyl furo[2,3-d]pyrimidine
-C(O)CH₃ (Acetyl)Ring construction from substituted furan2-Amino-5-acetyl-4-methylfuran-3-carbonitrile

Introduction of Substituents at the Pyrimidine C-2 Position

Functionalization at the C-2 position of the pyrimidine ring is a key strategy for modulating the electronic properties and biological activity of furo[2,3-d]pyrimidine analogs. A common modification is the introduction of an amino group to create 2,4-diaminofuro[2,3-d]pyrimidines, which have been investigated as inhibitors of various enzymes. nih.gov The synthesis of these 2-amino derivatives typically involves using guanidine (B92328) during the cyclization step that forms the pyrimidine ring.

For the introduction of other substituents, synthetic methodologies developed for related heterocyclic systems can be adapted. One such method involves the reaction of an iminophosphorane with aromatic isocyanates to generate a carbodiimide (B86325) intermediate in situ. researchgate.net This highly reactive intermediate can then be treated with various nucleophiles, such as amines or phenols, to yield 2-substituted furo[2,3-d]pyrimidin-4(3H)-ones. While this method was demonstrated on a 4-oxo scaffold, the underlying chemistry of using an aza-Wittig reaction to form a reactive intermediate that can be trapped by nucleophiles represents a viable pathway for introducing a range of substituents at the C-2 position. researchgate.net

3D-QSAR studies on related furo[2,3-d]pyrimidinone compounds have suggested that introducing bulky and electro-positive groups at the C-2 position could be beneficial for biological activity, further encouraging synthetic efforts in this area. researchgate.net

Spectroscopic and Structural Characterization Methodologies for Synthesized Furo[2,3-d]pyrimidin-4-amines

The unambiguous structural confirmation of newly synthesized this compound analogs relies on a combination of modern spectroscopic and analytical techniques. These methods are essential for verifying the identity, purity, and three-dimensional structure of the target compounds. researchgate.netresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most fundamental techniques used for structural elucidation.

¹H NMR provides information on the number and chemical environment of protons. Characteristic signals include the furan proton (C5-H), aromatic protons of the 6-phenyl ring and any other aryl substituents, and protons of the amino group at C-4. researchgate.net

¹³C NMR is used to identify all unique carbon atoms in the molecule, including the quaternary carbons of the fused ring system. researchgate.netnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of the synthesized compounds, which allows for the confirmation of their elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic functional groups present in the molecule. Key vibrational bands include N-H stretching for the C-4 amine and C=N and C=C stretching within the aromatic and heterocyclic rings. researchgate.netresearchgate.net

X-ray Crystallography: For definitive proof of structure and stereochemistry, single-crystal X-ray diffraction is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity and conformation. nih.govresearchgate.net It has been successfully used to determine the crystal structures of several 2,4-diaminofuro[2,3-d]pyrimidine derivatives, providing crucial insights into their binding modes with biological targets. nih.govebi.ac.uk

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N), which serves as a confirmation of the compound's empirical formula and purity. researchgate.net

The following table summarizes the key characterization methods and the type of information they provide.

MethodologyInformation ObtainedReference Application
¹H NMRProton environment, connectivity (via coupling)Confirmation of aromatic and heterocyclic protons. researchgate.net
¹³C NMRCarbon skeleton of the moleculeIdentification of all unique carbon atoms. nih.gov
Mass SpectrometryMolecular weight and elemental formulaConfirmation of molecular formula. researchgate.netnih.gov
IR SpectroscopyPresence of functional groupsIdentification of N-H and C=N bonds. researchgate.net
X-ray Crystallography3D molecular structure and stereochemistryUnambiguous structure determination. nih.gov
Elemental AnalysisElemental composition and purityVerification of empirical formula. researchgate.net

Molecular Mechanisms and Biological Activities of Furo 2,3 D Pyrimidin 4 Amines

Kinase Inhibition Profiles

Akt1 Kinase Inhibition

The serine/threonine kinase Akt1 (also known as Protein Kinase B) is a critical node in the PI3K/Akt signaling pathway, which governs cell proliferation and survival. The furo[2,3-d]pyrimidine (B11772683) scaffold has been identified as a promising starting point for the development of Akt1 inhibitors.

Research into a series of furo[2,3-d]pyrimidine derivatives has elucidated key structure-activity relationships. One study identified a hit compound from a focused library with an IC50 value of 83 μM. Subsequent chemical modifications led to the synthesis of derivatives with improved potency. For instance, a compound featuring a 2-thienyl group at the C-5 position and a methyl group at the C-6 position of the furo[2,3-d]pyrimidine ring demonstrated the most potent activity in this series, with an IC50 value of 24 μM against Akt1 kinase. nih.gov This suggests that the nature of the substituents at the C-5 and C-6 positions significantly influences the inhibitory activity.

Further studies on novel furo[2,3-d]pyrimidine derivatives designed as dual PI3K/Akt inhibitors have yielded compounds with even greater potency. One such derivative, compound 10b , exhibited an IC50 of 0.411 ± 0.02 μM for Akt inhibition, highlighting the potential of this scaffold to produce highly effective inhibitors. nih.gov

CompoundR1 GroupR2 GroupAkt1 IC50 (μM)
Hit Compound--83
3a 2-thienylmethyl24
10b (A furo[2,3-d]pyrimidine-thiadiazole hybrid)--0.411

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell division, and apoptosis. Its dysregulation has been linked to several pathologies, including neurodegenerative diseases and cancer.

The 4-amino-5,6-diaryl-furo[2,3-d]pyrimidine scaffold has been successfully identified as a source of potent GSK-3β inhibitors. nih.gov A representative compound from this series, 4-amino-3-(4-(benzenesulfonylamino)-phenyl)-2-(3-pyridyl)-furo[2,3-d]pyrimidine , demonstrated potent inhibitory activity against GSK-3β, with an IC50 value in the low nanomolar range. nih.govresearchgate.net A docking study proposed the binding mode of this class of compounds within the active site of the kinase. nih.govresearchgate.net

CompoundGSK-3β IC50 Level
4-amino-3-(4-(benzenesulfonylamino)-phenyl)-2-(3-pyridyl)-furo[2,3-d]pyrimidine Low Nanomolar

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in cancer therapy. Chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines have emerged as a highly promising class of EGFR inhibitors. researchgate.netnih.gov

Structure-activity relationship (SAR) studies involving 29 new 6-aryl-furo[2,3-d]pyrimidin-4-amines revealed that the nature of the substituents at both the C-4 amino group and the C-6 aryl function is critical for EGFR inhibitory activity. nih.gov The presence of a chiral (R)-1-phenylethylamine group at the C-4 position was found to be particularly important for high potency. nih.gov

Several compounds in this series have demonstrated inhibitory activities equipotent to or greater than the approved EGFR inhibitor, Erlotinib. researchgate.net For instance, the most active inhibitor identified in one study featured an (R)-1-phenylethylamine at C-4 and a N(1),N(1)-dimethyl-1,2-diamine group in the para position of the 6-aryl moiety. nih.gov Another study highlighted a derivative with an ethyl amino linker at the sixth position as being highly effective, with an IC50 of 0.4 nM. researchgate.netnih.gov These furo[2,3-d]pyrimidine derivatives also showed a different off-target kinase profile compared to Erlotinib, suggesting a potential for improved selectivity. nih.gov

Compound IDC-4 SubstitutionC-6 Aryl SubstitutionEGFR IC50 (nM)
242 (R)-1-phenylethylaminePhenyl11
243 (R)-1-phenylethylamine4-(2-(Dimethylamino)ethoxy)phenyl5.3
244 (R)-1-phenylethylamine4-(2-(Dimethylamino)ethylamino)phenyl0.4
246 (R)-1-phenylethylamine4-(Piperidin-4-yloxy)phenyl2.7
Erlotinib--5.0 - 80

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The furo[2,3-d]pyrimidine scaffold has been explored for the development of VEGFR-2 inhibitors. nih.govresearchgate.net

A series of novel furo[2,3-d]pyrimidine derivatives incorporating a biarylurea moiety were designed and synthesized as type II VEGFR-2 inhibitors. nih.gov Several of these compounds demonstrated potent, dose-related inhibition of VEGFR-2 kinase activity with IC50 values in the nanomolar range. nih.govresearchgate.net For example, compound 15b from this series showed significant inhibitory effects. nih.govresearchgate.net The structure-activity relationship studies indicated that the inclusion of the biarylurea moiety was crucial for the significant increase in enzymatic activity compared to simple amide derivatives of the same scaffold. nih.gov

Compound IDLinker/MoietyVEGFR-2 IC50 (nM)
15b BiarylureaNot specified
16c BiarylureaNot specified
16e BiarylureaNot specified
Sorafenib (B1663141)(Reference Drug)90

Platelet-Derived Growth Factor Receptor Beta (PDGFR-β) Inhibition

Platelet-Derived Growth Factor Receptor Beta (PDGFR-β) is another receptor tyrosine kinase involved in angiogenesis and tumor progression. While extensive data on the specific inhibition of PDGFR-β by 6-phenylfuro[2,3-d]pyrimidin-4-amine is not widely available, related compounds have shown activity.

Studies have indicated that certain 5-methyl-N4-aryl-furo[2,3-d]pyrimidines can inhibit PDGFR-β kinase activity at levels comparable to or better than the multi-kinase inhibitor sunitinib. researchgate.net This suggests that the furo[2,3-d]pyrimidine scaffold has the potential to be adapted for PDGFR-β inhibition, although specific IC50 values for 6-phenyl derivatives are not detailed in the available literature.

Compound ClassPDGFR-β Inhibition
5-methyl-N4-aryl-furo[2,3-d]pyrimidinesPotent (Comparable to Sunitinib)

Aurora Kinase Inhibition (Aurora-A and Aurora-B)

Aurora kinases A and B are key regulators of mitosis, and their overexpression is common in many cancers, making them attractive therapeutic targets. While there is extensive research on pyrimidine-based scaffolds as Aurora kinase inhibitors, specific studies focusing on the furo[2,3-d]pyrimidine core are less common.

Numerous pyrimidine (B1678525) derivatives, which share a core structural element with furo[2,3-d]pyrimidines, have been developed as potent inhibitors of both Aurora-A and Aurora-B kinases, with some compounds exhibiting IC50 values in the low nanomolar range. nih.govmdpi.com For example, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were identified as potent inhibitors of Aurora A and B kinases, with the lead compound 18 (CYC116) showing Ki values of 8.0 and 9.2 nM, respectively. While these are not furo[2,3-d]pyrimidine derivatives, their activity highlights the general potential of the broader pyrimidine class against Aurora kinases. Further investigation is required to determine if the furo[2,3-d]pyrimidine scaffold itself can be effectively targeted for Aurora kinase inhibition.

Compound Class/IDTargetIC50/Ki (nM)
18 (CYC116) (N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine)Aurora-A8.0 (Ki)
18 (CYC116) (N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine)Aurora-B9.2 (Ki)

Microtubule Destabilization and Antimitotic Activity

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are crucial for several cellular processes, most notably mitosis. nih.gov Agents that interfere with microtubule dynamics are potent antimitotic agents and have become some of the most effective drugs in cancer therapy. nih.gov Furo[2,3-d]pyrimidine derivatives have been identified as a novel class of microtubule targeting agents that function by destabilizing microtubules, leading to mitotic arrest and cell death. nih.govnih.gov

Tubulin Binding and Polymerization Inhibition

Research has demonstrated that certain 4-substituted-5-methyl-furo[2,3-d]pyrimidines are potent inhibitors of tubulin assembly. nih.gov These compounds bind to the colchicine (B1669291) site on β-tubulin, which is located at the interface between the α- and β-tubulin monomers. nih.govnih.gov This binding event disrupts the polymerization of tubulin into functional microtubules. nih.gov

Molecular docking studies have provided insight into the specific interactions between the furo[2,3-d]pyrimidine scaffold and the colchicine binding site. The furo[2,3-d]pyrimidine core overlaps with the C-ring of colchicine, while the phenyl group at the 4-amino position orients into a hydrophobic pocket, mimicking the A-ring of colchicine. nih.gov The specific substituents on the phenyl ring and the 4-amino nitrogen are crucial for optimizing these interactions and enhancing inhibitory potency. nih.gov For instance, certain derivatives have shown tubulin assembly inhibition with IC50 values comparable to that of the well-known colchicine-site binding agent Combretastatin A-4 (CA-4). nih.gov The inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Inhibition of Tubulin Polymerization by Furo[2,3-d]pyrimidine Derivatives
CompoundDescriptionTubulin Polymerization IC50 (µM)Reference
Compound 4aHeterocyclic-Fused PyrimidineDose-dependent inhibition nih.gov
Compound 6aHeterocyclic-Fused PyrimidineDose-dependent inhibition nih.gov
Combretastatin A-4 (CA-4)Reference AgentComparable to active furo[2,3-d]pyrimidines nih.gov
ColchicinePositive ControlEffective at 5 µM nih.gov

Mechanisms of Overcoming Drug Resistance in Microtubule-Targeting Agents

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). nih.govnih.gov Two common mechanisms that limit the efficacy of microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids are the overexpression of the drug efflux pump P-glycoprotein (P-gp) and the expression of specific tubulin isotypes, such as βIII-tubulin. nih.gov

Notably, many tubulin inhibitors that target the colchicine binding site are less susceptible to these resistance mechanisms. nih.gov Studies have shown that certain 4-substituted-5-methyl-furo[2,3-d]pyrimidines can effectively circumvent P-gp and βIII-tubulin mediated drug resistance. nih.gov The ability to maintain potency in resistant cell lines is a critical advantage. The resistance index (RI), calculated by dividing the IC50 value in the resistant cell line by the IC50 in the parental cell line, is used to quantify this effect. Furo[2,3-d]pyrimidine derivatives have demonstrated low RI values, indicating their efficacy is not significantly diminished by these common resistance mechanisms. nih.gov

Activity of Furo[2,3-d]pyrimidine Derivatives in Drug-Resistant Cell Lines
Compound ClassResistance MechanismObserved EffectReference
4-Substituted-5-methyl-furo[2,3-d]pyrimidinesP-glycoprotein (P-gp) overexpressionCircumvented resistance nih.gov
4-Substituted-5-methyl-furo[2,3-d]pyrimidinesβIII-tubulin expressionCircumvented resistance nih.gov
Heterocyclic-Fused PyrimidinesClinically relevant multidrug resistanceSignificantly overcame resistance nih.gov

Folate Pathway Enzyme Modulation

The folate metabolic pathway is essential for the synthesis of nucleotides required for DNA replication and repair. Enzymes within this pathway, such as Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS), are validated targets for cancer chemotherapy. wikipedia.orgwikipedia.org The furo[2,3-d]pyrimidine scaffold, as a bioisostere of the pteridine (B1203161) ring found in folic acid, has been investigated for its potential to inhibit these crucial enzymes. drugbank.comacs.org

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate, a key cofactor for nucleotide synthesis. wikipedia.org Inhibition of DHFR depletes the cellular supply of thymidine, leading to the disruption of DNA synthesis and cell death. zsmu.edu.ua Several classical and nonclassical antifolates have been developed as DHFR inhibitors. zsmu.edu.ua

Specific 2,4-diamino-furo[2,3-d]pyrimidine derivatives have been synthesized and evaluated as DHFR inhibitors. drugbank.comacs.org These compounds were designed as potential dual inhibitors of both TS and DHFR. drugbank.com For example, classical antifolate analogues featuring the furo[2,3-d]pyrimidine ring system have shown significant inhibitory activity against DHFR from various sources, including human and pathogenic organisms like Pneumocystis carinii. acs.org However, other structural variations, such as conformationally restricted tricyclic furo[2,3-d]pyrimidines, have shown surprisingly weak inhibitory activity against DHFR, suggesting that the flexibility and specific orientation of the side chains are critical for binding to the enzyme's active site. acs.org

Thymidylate Synthase (TS) Inhibition

Thymidylate Synthase (TS) catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), which is the sole de novo source for thymidine, an essential precursor for DNA synthesis. wikipedia.orgnih.gov Consequently, TS is a well-established target for anticancer drugs. wikipedia.orgtaylorandfrancis.com

The furo[2,3-d]pyrimidine scaffold has been explored for its potential as a TS inhibitor. drugbank.com Certain classical antifolate analogues containing the furo[2,3-d]pyrimidine ring system were synthesized with the goal of achieving dual inhibition of both TS and DHFR. drugbank.com While related scaffolds like thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines have demonstrated potent TS inhibitory activity, the specific efficacy of this compound as a TS inhibitor is not extensively detailed in the reviewed literature. nih.govnih.govnih.govnih.gov The design of these inhibitors often involves a 2-amino-4-oxo-pyrimidine ring, which is considered important for potent TS inhibition. nih.gov

Other Mechanistic Insights into Enzyme Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition in Necroptosis Pathways

The furo[2,3-d]pyrimidine scaffold, the core structure of this compound, has been identified as a class of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. Specifically, these compounds have been classified as Type II ATP enzyme inhibitors of RIPK1. nih.gov Research by Harris et al. in 2013 identified furan[2,3-d]pyrimidines as having good in vitro activity against RIPK1 kinase. nih.gov However, the progression of these initial compounds was limited due to challenges with their pharmacokinetic properties and off-target activities. nih.gov

Necroptosis is a form of regulated necrotic cell death that is critically mediated by the kinase activity of RIPK1 and RIPK3. nih.gov Upon activation by stimuli such as tumor necrosis factor (TNF), RIPK1 and RIPK3 form a complex known as the necrosome. nih.gov The kinase activity of RIPK1 is essential for the subsequent phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), the executioner protein in the necroptosis pathway. nih.gov By binding to the ATP pocket of RIPK1, inhibitors with the furo[2,3-d]pyrimidine core can block the kinase activity, thereby preventing the formation and activation of the necrosome and inhibiting necroptotic cell death. While the general class of furo[2,3-d]pyrimidines has been identified as RIPK1 inhibitors, specific data on the RIPK1 inhibitory activity of this compound is not extensively detailed in the currently available literature.

Miscellaneous Pharmacological Actions

Derivatives of the furo[2,3-d]pyrimidine scaffold have demonstrated a wide array of pharmacological activities, primarily centered around kinase inhibition and anticancer effects. These compounds are recognized for their capacity to interact with various biological targets, leading to potent cellular responses. nih.gov

Furo[2,3-d]pyrimidine derivatives have been investigated as dual inhibitors of Phosphatidylinositol-3-kinase (PI3K) and Protein Kinase B (AKT). nih.govrsc.org For instance, certain synthesized compounds within this class have shown significant inhibitory activity against PI3Kα/β and AKT enzymes, with IC50 values in the nanomolar range. nih.gov This dual inhibition can lead to the induction of cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of this scaffold in oncology. nih.gov

Furthermore, the furo[2,3-d]pyrimidine core is a key component in the development of multi-targeted Receptor Tyrosine Kinase (RTK) inhibitors. researchgate.net Specific derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFR-β). researchgate.net The antitumor effects of these compounds have been evaluated against various human cancer cell lines, including HepG2 (liver carcinoma), Bel-7402 (liver carcinoma), HeLa (cervical cancer), and the resistant MCF-7 (breast cancer) cell line. nih.govresearchgate.nettandfonline.com

Some furo[2,3-d]pyrimidine-based chalcones have demonstrated potent anti-proliferative activity against a panel of 59 human cancer cell lines (NCI 59). nih.gov The mechanism of their antitumor action can include the disruption of the cell cycle and the induction of apoptosis. nih.gov

Beyond their role as kinase inhibitors, furo[2,3-d]pyrimidines have also been explored for other biological activities. Research has shown that certain derivatives possess analgesic properties. researchgate.net Additionally, this chemical class has been studied for its potential as antifolates, which are compounds that interfere with the action of folic acid. acs.org

The diverse biological activities of the furo[2,3-d]pyrimidine scaffold are summarized in the table below.

Pharmacological ActionTarget/PathwayCell Lines/ModelReference
PI3K/AKT InhibitionPI3Kα/β, AKTBreast Cancer HS 578T nih.gov
RTK InhibitionVEGFR-2, PDGFR-β- researchgate.net
Anticancer Activity-HepG2, Bel-7402, HeLa tandfonline.com
Anticancer Activity-Resistant MCF-7 nih.gov
Analgesic Activity-Rat chronic constriction injury model researchgate.net
Antifolate ActivityFolate pathway- acs.org

Structure Activity Relationship Sar and Rational Drug Design Principles for Furo 2,3 D Pyrimidin 4 Amine Analogs

Systematic Evaluation of Substituent Effects on Biological Potency and Selectivity

The 6-phenyl group is a critical component for the activity of many furo[2,3-d]pyrimidin-4-amine (B60386) derivatives, particularly in the context of Epidermal Growth Factor Receptor (EGFR) inhibition. The substitution pattern on this phenyl ring significantly modulates the inhibitory potency.

Research on chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines has shown that specific substitutions on the 6-aryl moiety can lead to compounds with potency equivalent to the established EGFR inhibitor, Erlotinib. nih.gov One of the most effective modifications involves the introduction of a N(1),N(1)-dimethyl-1,2-diamine group at the para-position of the phenyl ring. nih.gov This substitution, combined with optimal stereochemistry at the C-4 position, yields highly potent inhibitors. nih.gov

The table below summarizes the structure-activity relationship for substitutions on the 6-phenyl ring of furo[2,3-d]pyrimidin-4-amine analogs targeting EGFR.

Compound 6-Phenyl Substitution 4-Amino Group EGFR IC₅₀ Reference
Analog 1Unsubstituted(R)-1-phenylethylamine- nih.gov
Analog 2p-(N,N-dimethyl-1,2-diamine)(R)-1-phenylethylamineEquipotent to Erlotinib nih.gov
Analog 3Various other substitutions(R)-1-phenylethylamineVaried Activity nih.gov

The substituent at the C-4 amino position plays a pivotal role in determining the biological activity and selectivity of furo[2,3-d]pyrimidine (B11772683) analogs. The size, chirality, and nature of this group are crucial for effective interaction with the target protein.

In the development of EGFR inhibitors, the stereochemistry of the 4-amino substituent is a key determinant of activity. A chiral (R)-1-phenylethylamine group at the C-4 position has been identified as optimal for high potency. nih.gov Molecular dynamics simulations suggest that this specific configuration allows for favorable cation-π interactions within the kinase binding site, stabilizing the drug-receptor complex. nih.gov The combination of this chiral amine at C-4 with a substituted 6-aryl group resulted in the most active EGFR inhibitors in the series. nih.gov

Furthermore, a series of 4-anilino-furo[2,3-d]pyrimidine derivatives were designed and evaluated as dual inhibitors of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov These studies confirmed that the 4-anilino moiety is a key pharmacophoric feature for potent inhibition of these cancer-related tyrosine kinases. nih.gov

Compound Series Target Key Finding at C-4 Position Reference
Chiral 6-aryl-furo[2,3-d]pyrimidin-4-aminesEGFRA chiral (R)-1-phenylethylamine is crucial for high potency, enabling favorable cation-π interactions. nih.gov
4-Anilino-furo[2,3-d]pyrimidinesEGFR/HER2The 4-anilino group is a key feature for dual inhibitory activity. nih.gov

Substitutions on the furan (B31954) portion of the scaffold, particularly at the C-5 position, provide another avenue for modulating biological activity. This position is often solvent-accessible in kinase binding pockets, and introducing appropriate side chains can significantly enhance potency and selectivity. nih.gov

In the pursuit of dual inhibitors for Tie-2 and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a novel class of furo[2,3-d]pyrimidines was discovered where a diarylurea moiety at the C-5 position led to a remarkable enhancement in activity against both enzymes. nih.gov This modification highlights the importance of this position for extending into and interacting with specific regions of the kinase domain. Similarly, in the context of EGFR/HER2 inhibition, modifications to the side chain at the C-5 position were found to greatly affect the in-vitro inhibitory activity. nih.gov

Other studies have shown that placing a 2-thienyl group at C-5 and a methyl group at C-6 of the furo[2,3-d]pyrimidine ring resulted in a compound with strong inhibitory activity against the AKT-1 kinase. nih.gov

Compound Series Target Key Finding at C-5 Position Resulting Potency Reference
4-Amino-furo[2,3-d]pyrimidinesTie-2/VEGFR2Diarylurea moiety<3 nM nih.gov
4-Anilino-furo[2,3-d]pyrimidinesEGFR/HER2Modification of solvent-accessible side chainGreatly affected activity nih.gov
Furo[2,3-d]pyrimidinesAKT-12-Thienyl group (with 6-methyl)IC₅₀ = 24 μM nih.gov

The C-2 position of the pyrimidine (B1678525) ring offers a vector for chemical modification that can influence target binding and selectivity. While less explored than other positions for the 6-phenylfuro[2,3-d]pyrimidin-4-amine core, available data indicates its significance.

For instance, a furo[2,3-d]pyrimidine derivative bearing a 4-methoxyphenyl (B3050149) group at the C-2 position was identified as a potent dual inhibitor of Tie-2 and VEGFR2, with an IC₅₀ of less than 3 nM on both kinases. nih.gov Another study identified a derivative with a 3-pyridyl group at the C-2 position that exhibited potent inhibitory activity against GSK-3beta in the low nanomolar range. researchgate.net

Studies on the bioisosteric thieno[2,3-d]pyrimidine (B153573) scaffold, an analog of the furo[2,3-d]pyrimidine core, have also provided insights. For these compounds, the introduction of small alkyl groups at the C-2 position was investigated for anti-proliferative activity against breast cancer cell lines. mdpi.com An ethyl group at C-2 yielded a compound with an IC₅₀ of 0.11 μM against the MCF-7 cell line. mdpi.com While these findings are on a related scaffold, they suggest that small, hydrophobic substituents at the C-2 position can be favorable for anticancer activity.

Scaffold C-2 Substituent Target Biological Activity Reference
Furo[2,3-d]pyrimidine4-MethoxyphenylTie-2/VEGFR2IC₅₀ < 3 nM nih.gov
Furo[2,3-d]pyrimidine3-PyridylGSK-3betaLow nanomolar IC₅₀ researchgate.net
Thieno[2,3-d]pyrimidineEthylMCF-7 CellsIC₅₀ = 0.11 μM mdpi.com

Bioisosteric Transformations and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are powerful strategies in rational drug design to improve a compound's pharmacological profile by replacing a core molecular structure with a chemically different but functionally similar one. These techniques have been successfully applied to the furo[2,3-d]pyrimidine series.

One notable example is the scaffold hopping from thienopyrimidine acids to identify potent inhibitors of Notum, a negative regulator of the Wnt signaling pathway. nih.gov This effort led to the discovery of furano[2,3-d]pyrimidine amides as potent Notum inhibitors suitable for exploring Wnt signaling in the central nervous system. nih.gov The replacement of the thiophene (B33073) ring with a furan ring resulted in a more polar template, and subsequent optimization, such as replacing a 6-methyl with a 6-CF₃ group, restored potent inhibitory activity. nih.gov

Another strategy involved combining the furopyrimidine scaffold with the 1,3,4-thiadiazole (B1197879) pharmacophore. nih.govrsc.org This bioisosteric approach was hypothesized to enhance anticancer potential by targeting different enzymatic and cellular processes, including the inhibition of PI3Kα and AKT-1 enzymes. nih.gov This combination aimed to create new chemical entities with improved properties for cancer therapy. nih.govrsc.org

Conformational Landscape and Bioactive Conformations in Furo[2,3-d]pyrimidine Derivatives

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The furo[2,3-d]pyrimidine core is a relatively planar and rigid system, which provides a stable platform for the specific spatial arrangement of its substituents.

The bioactive conformation of these derivatives is dictated by the rotational freedom of the appended groups and their interactions within the binding site. As mentioned previously, molecular dynamics studies of chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines revealed that the high EGFR activity of the (R)-enantiomer is due to its ability to adopt a conformation that facilitates favorable cation-π interactions. nih.gov

Optimization of Molecular Properties for Enhanced Biological Activity

The furo[2,3-d]pyrimidine scaffold serves as a versatile template in medicinal chemistry, amenable to structural modifications that significantly enhance biological activity. Through rational drug design, researchers have systematically altered substituents at various positions on the fused ring system to optimize potency, selectivity, and pharmacokinetic profiles. Key strategies have focused on modifications at the C-4, C-5, and C-6 positions, as well as the hybridization of the core structure with other known pharmacophores to target a range of enzymes, particularly protein kinases involved in cell signaling pathways.

A critical area of optimization involves the C-4 amino group. Studies targeting the Epidermal Growth Factor Receptor (EGFR) have shown that the stereochemistry of the substituent at this position is paramount for potent inhibition. Specifically, the introduction of a chiral (R)-1-phenylethylamine group at C-4 has been identified as a key modification for high EGFR activity. This specific stereoisomer allows for favorable cation-π interactions within the kinase binding site, a detail confirmed through molecular dynamics simulations. nih.gov The most potent inhibitor from one such study, which was equipotent to the established drug Erlotinib, combined this optimal C-4 substituent with a N(1),N(1)-dimethyl-1,2-diamine group on the 6-aryl moiety. nih.gov

Modifications to the 5- and 6-positions of the furo[2,3-d]pyrimidine ring have also been crucial for modulating activity against different kinase targets. In the development of AKT-1 kinase inhibitors, substitutions at these positions were found to dramatically influence potency. For instance, a derivative featuring a 2-thienyl group at C-5 and a methyl group at C-6 demonstrated a strong inhibitory activity with an IC₅₀ value of 24 μM. nih.gov Further investigation into dual inhibitors of EGFR and Human Epidermal growth factor Receptor 2 (HER2) revealed that modifying the side chain at the C-5 position significantly impacts inhibitory activity. nih.gov Derivatives bearing a 5-carboxylic acid side chain, particularly when paired with a 3-chloroanilino or 3-bromoanilino group at C-4, showed significant submicromolar EGFR inhibition. nih.gov

Another successful optimization strategy involves the creation of hybrid molecules that combine the furo[2,3-d]pyrimidine scaffold with other biologically active moieties. To develop dual Phosphoinositide 3-kinase (PI3K) and AKT inhibitors, researchers integrated a 1,3,4-thiadiazole pharmacophore. This approach yielded compound 10b , which demonstrated high inhibitory activity against PI3Kα (IC₅₀ = 0.175 μM), PI3Kβ (IC₅₀ = 0.071 μM), and AKT (IC₅₀ = 0.411 μM). nih.govrsc.org This compound also exhibited potent and selective antiproliferative activity against the HS 578T breast cancer cell line (GI₅₀ = 1.51 μM). nih.govrsc.org Similarly, novel furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives have been designed as FMS-like tyrosine kinase 3 (FLT3) inhibitors, with one promising compound demonstrating cytotoxic effects in cells expressing the FLT3-ITD mutation that exceeded the potency of sorafenib (B1663141) and quizartinib. nih.gov

Rational design based on structural similarity to known kinase-binding fragments has also proven effective. A series of furo[2,3-d]pyrimidine derivatives were designed as potential Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors based on their similarity to an oxazole (B20620) fragment that binds to the receptor's back pocket. nih.gov This effort led to the identification of several compounds with good to moderate nanomolar inhibition, with compound 10c (IC₅₀ = 41.40 nM) being equipotent to the multi-kinase inhibitor sorafenib. nih.gov

The following tables summarize key research findings on the optimization of furo[2,3-d]pyrimidine analogs.

Table 1: Structure-Activity Relationship of Furo[2,3-d]pyrimidine Analogs as Kinase Inhibitors

Compound ID Target Kinase(s) Key Substitutions Activity (IC₅₀/GI₅₀)
Analog of Erlotinib EGFR C-4: (R)-1-phenylethylamine; C-6: Aryl with N(1),N(1)-dimethyl-1,2-diamine Equipotent to Erlotinib nih.gov
10b PI3Kα/β, AKT Hybrid with 1,3,4-thiadiazole PI3Kα: 0.175 μM; PI3Kβ: 0.071 μM; AKT: 0.411 μM nih.govrsc.org
10c VEGFR-2 - 41.40 nM nih.gov
VIa - - 1.20 μM (MCF-7 cell line) nih.gov
VIb - - 1.90 μM (MCF-7 cell line) nih.gov
Compound 49 FLT3-ITD Hybrid with 1,3,4-thiadiazole-urea More potent than Sorafenib nih.gov

Table 2: Antiproliferative Activity of Furo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines

Compound ID Cancer Cell Line Activity Metric Value (μM)
10b HS 578T (Breast) GI₅₀ 1.51 nih.govrsc.org
7h A549 (Lung) IC₅₀ 0.5 nih.gov
8d - - -
10 A549 (Lung) IC₅₀ 21.4 nih.gov
VIa NCI 59 cell panel Mean GI₅₀ 2.41 nih.gov
VIb NCI 59 cell panel Mean GI₅₀ 1.23 nih.gov

Computational Chemistry and in Silico Approaches in Furo 2,3 D Pyrimidine Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Phenylfuro[2,3-d]pyrimidin-4-amine and its analogs, docking studies are crucial for understanding how these ligands interact with their biological targets, typically the active sites of proteins like kinases.

Docking studies on the 6-aryl-furo[2,3-d]pyrimidin-4-amine scaffold have been instrumental in elucidating their mechanism of action, particularly as inhibitors of protein kinases such as the Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov These studies reveal the specific binding modes and key non-covalent interactions that stabilize the ligand-protein complex.

For instance, when docked into the ATP-binding site of EGFR, the furo[2,3-d]pyrimidine (B11772683) core often acts as a scaffold, positioning the phenyl group at the C6 position and the amine group at C4 to form critical interactions with amino acid residues. Key interactions frequently observed for this class of compounds include:

Hydrogen Bonds: The pyrimidine (B1678525) nitrogen atoms and the 4-amino group are common hydrogen bond donors or acceptors, often interacting with backbone residues in the hinge region of the kinase.

Hydrophobic Interactions: The phenyl ring at the C6 position typically occupies a hydrophobic pocket, interacting with nonpolar residues.

Cation-π Interactions: The electron-rich phenyl group can form favorable cation-π interactions with positively charged residues like lysine, which can significantly contribute to binding affinity. nih.gov

Interaction TypeLigand MoietyTarget Residues (Example: EGFR)
Hydrogen BondingPyrimidine N1/N3, 4-Amino GroupHinge Region (e.g., Met)
Hydrophobic Interactions6-Phenyl GroupHydrophobic Pocket (e.g., Leu, Val)
Cation-π Interactions6-Phenyl GroupCharged Residues (e.g., Lys)

Beyond identifying binding modes, molecular docking is employed to predict the binding affinity of a ligand for its target, often expressed as a scoring function or estimated free energy of binding (ΔG). lew.ro While these scores are approximations, they are highly valuable for ranking potential inhibitors and prioritizing compounds for synthesis and biological testing. nih.gov

This predictive power is central to structure-based drug design. By analyzing the docked pose of a lead compound like this compound, medicinal chemists can identify opportunities for structural modification to enhance binding. For example, if a specific pocket in the active site is unoccupied, the phenyl ring could be substituted with a larger group to achieve additional favorable interactions. Similarly, modifications to the 4-amino group can be explored to optimize hydrogen bonding networks. nih.govnih.gov This iterative cycle of docking, scoring, and chemical modification is a cornerstone of modern drug discovery, enabling the rational design of more potent and selective inhibitors. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like this compound. These methods provide detailed information about molecular structure, charge distribution, and orbital energies (e.g., HOMO and LUMO), which are fundamental to understanding the molecule's reactivity and interaction potential. mdpi.com

Calculations can determine the distribution of electrostatic potential on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how the molecule will interact with biological targets, such as forming hydrogen bonds or electrostatic interactions. Furthermore, quantum chemical methods can be used to calculate descriptors that correlate with the molecule's chemical reactivity, aiding in the prediction of its metabolic stability and potential for covalent interactions. mdpi.comjournalijar.com

Homology Modeling and Protein Structure Prediction in Furo[2,3-d]pyrimidine Target Identification

While molecular docking requires a three-dimensional structure of the target protein, experimentally determined structures (via X-ray crystallography or NMR) are not always available. In such cases, homology modeling can be used to generate a reliable 3D model of the target protein. nih.gov

The process involves identifying a protein with a similar amino acid sequence for which a structure has been experimentally determined (the "template"). The sequence of the target protein is then aligned with the template sequence, and a 3D model is constructed based on the template's backbone structure. nih.gov This modeled protein structure can then be used for docking studies with furo[2,3-d]pyrimidine ligands to predict binding modes and affinities. This approach expands the range of biological targets that can be investigated for their potential interaction with this compound and its derivatives, even in the absence of an experimental structure. researchgate.net

In Silico Prediction of Biological Activities

Various in silico tools and algorithms are available to predict the biological activity spectrum of a compound based on its chemical structure. Software platforms like PASS (Prediction of Activity Spectra for Substances) and Molinspiration analyze the structural fragments of a molecule and compare them to databases of known biologically active compounds. researchgate.netekb.eg

For this compound, these methods can generate a list of probable biological activities, such as kinase inhibition, anti-proliferative effects, or interaction with other enzyme classes. researchgate.netnih.gov These predictions serve as a valuable screening tool, helping to guide experimental testing toward the most promising therapeutic areas and potentially identifying novel applications for the compound. ekb.eg

Computational Studies on Solvent Effects and Intermolecular Interactions

The biological environment is aqueous, and the interactions between a drug molecule and the surrounding solvent (water) can significantly influence its conformation and binding properties. Computational methods, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent on a molecule's properties. qnl.qa

These studies are often combined with quantum chemical calculations to understand how the solvent affects the electronic structure, stability, and geometry of this compound. By calculating properties in different simulated solvents (e.g., water, ethanol, toluene), researchers can predict the molecule's behavior in various environments, from nonpolar lipid membranes to the polar cytoplasm. researchgate.net This provides a more accurate picture of the intermolecular forces at play, including hydrogen bonding with solvent molecules, which is crucial for understanding drug solubility, transport, and ultimately, ligand-receptor binding. nih.gov

Preclinical Evaluation and Translational Prospects of Furo 2,3 D Pyrimidin 4 Amine Analogs

In Vitro Efficacy Studies

The initial stages of preclinical evaluation for 6-phenylfuro[2,3-d]pyrimidin-4-amine analogs involve a battery of in vitro assays to determine their biological activity at the cellular and molecular levels. These studies are crucial for establishing a preliminary understanding of their therapeutic potential and mechanism of action.

Derivatives of the furo[2,3-d]pyrimidine (B11772683) and the closely related thieno[2,3-d]pyrimidine (B153573) core have demonstrated potent cytotoxic and antiproliferative effects across a wide spectrum of human cancer cell lines. These assays, typically measured by metrics such as IC50 values (the concentration of a drug that inhibits a given biological process by 50%), reveal the compound's ability to inhibit cancer cell growth.

Studies have shown that these compounds are active against lung carcinoma (A549), breast cancer (MCF-7, MDA-MB-231), fibrosarcoma (HT-1080), and various leukemia cell lines (MOLM-13, MV4-11). For instance, certain novel furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids exhibit moderate cytotoxicity with IC50 values ranging from 13.89 to 19.43 µM against HT-1080, MCF-7, MDA-MB-231, and A549 cell lines. nih.gov Thieno[2,3-d]pyrimidin-4(3H)-one analogs have also shown strong antiproliferative effects, with one compound exhibiting an IC50 value of 0.94 μM against A549 cells while showing no toxicity to normal human liver cells. nih.gov

The substitution pattern on the furo[2,3-d]pyrimidine scaffold plays a critical role in determining the cytotoxic potency. For example, a structure-activity relationship (SAR) study of 29 new 6-aryl-furo[2,3-d]pyrimidin-4-amines revealed that the most active inhibitor was substituted with (R)-1-phenylethylamine at the C-4 position and a N(1), N(1)-dimethyl-1,2-diamine group on the 6-aryl moiety. nih.gov Similarly, N-phenylthieno[2,3-d]pyrimidin-4-amines have shown potent activity, with the most active compounds having IC50 values of 0.16 and 0.18 μM against cell growth. nih.gov

Antiproliferative Activity of Furo[2,3-d]pyrimidine Analogs
Compound ClassCell LineCancer TypeIC50 (µM)Reference
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (8f)HT-1080Fibrosarcoma13.89 - 19.43 nih.gov
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (8f)MCF-7Breast Cancer13.89 - 19.43 nih.gov
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (8f)MDA-MB-231Breast Cancer13.89 - 19.43 nih.gov
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (8f)A549Lung Carcinoma13.89 - 19.43 nih.gov
Thieno[2,3-d]pyrimidin-4(3H)-one (Compound 15)A549Lung Carcinoma0.94 nih.gov
3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol--0.16 nih.govresearchgate.net
3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol--0.18 nih.govresearchgate.net
Furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea (Compound 49)MOLM-13Acute Myeloid LeukemiaNanomolar range imtm.cz
Furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea (Compound 49)MV4-11Acute Myeloid LeukemiaNanomolar range imtm.cz

To understand the cellular mechanisms underlying their antiproliferative effects, furo[2,3-d]pyrimidine analogs have been subjected to various mechanistic assays. A common finding is their ability to induce apoptosis, or programmed cell death, a critical process for eliminating cancer cells.

For example, a furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid, compound 8f, was found to induce apoptosis through the activation of caspases 3/7, which are key executioner enzymes in the apoptotic cascade. nih.gov Similarly, studies on related pyrazolo[3,4-d]pyrimidine derivatives demonstrated that they inhibit cancer cell proliferation by inducing apoptosis, confirmed by an increase in cells with DNA fragmentation. mdpi.comresearchgate.net Treatment of A549 lung cancer cells with a thieno[2,3-d]pyrimidin-4(3H)-one analog led to nuclear chromatin concentration and fragmentation, characteristic morphological changes of apoptosis. nih.gov This apoptotic induction is often linked to the modulation of the Bcl-2 family of proteins, which are crucial regulators of the process. nih.gov

In addition to apoptosis, these compounds can also affect cell cycle progression. Dual inhibition of EGFR and ErbB2 by a pyrazolo[3,4-d]pyrimidine derivative resulted in the accumulation of cells in the pre-G1 phase and cell cycle arrest at the G2/M phase, preventing cancer cells from dividing. researchgate.net

The anticancer activity of this compound analogs is frequently attributed to their ability to inhibit protein kinases, particularly receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. Enzyme and receptor binding assays are used to quantify the inhibitory potency of these compounds against specific molecular targets.

A primary target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR). researchgate.net Numerous studies have identified chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines as potent EGFR inhibitors, with some analogs demonstrating potency equipotent to the approved drug Erlotinib. nih.gov For instance, 5-methyl-N4-aryl-furo[2,3-d]pyrimidines have shown single-digit nanomolar inhibition of EGFR kinase. doi.orgresearchgate.net

Beyond EGFR, these scaffolds have shown activity against a range of other important cancer-related kinases. Certain 5-methyl-furo[2,3-d]pyrimidine analogs were found to be potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor-β (PDGFR-β), often exceeding the potency of the multi-kinase inhibitor sunitinib. doi.orgresearchgate.net Other targeted kinases include Fibroblast Growth Factor Receptor 1 (FGFR1) and FMS-like Tyrosine Kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant common in acute myeloid leukemia (AML). nih.govimtm.cz Furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives have demonstrated nanomolar cytotoxicity in FLT3-ITD expressing AML cell lines by suppressing FLT3 phosphorylation. imtm.cz

Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Analogs
Compound ClassTarget KinaseInhibitory ValueReference
5-Methyl-N4-aryl-furo[2,3-d]pyrimidines (Compounds 6-10)EGFRSingle-digit nM doi.orgresearchgate.net
5-Methyl-furo[2,3-d]pyrimidine (Compound 1)VEGFR-2More potent than sunitinib doi.orgresearchgate.net
5-Methyl-furo[2,3-d]pyrimidines (Compounds 1, 3-10)PDGFR-βMore potent than sunitinib doi.orgresearchgate.net
N-phenylthieno[2,3-d]pyrimidin-4-aminesFGFR1IC50 = 0.16 µM nih.govresearchgate.net
Furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea (Compound 49)FLT3-ITDPotent suppression of phosphorylation imtm.cz

In Vivo Efficacy Studies in Relevant Disease Models (e.g., Murine Xenograft Models)

Following promising in vitro results, the efficacy of lead compounds is tested in vivo using animal models, most commonly murine xenograft models where human cancer cells are implanted into immunocompromised mice. These studies provide crucial information on a compound's ability to inhibit tumor growth in a complex biological system.

While in vivo data for the specific this compound parent compound is limited in the public domain, studies on closely related analogs demonstrate the therapeutic potential of the scaffold. For example, a 5-methylfuro[2,3-d]pyrimidine analog (compound 1) showed significant in vivo efficacy in an A498 renal cancer xenograft model in mice. doi.orgresearchgate.net Another study on 4-amino-thieno[2,3-d]pyrimidines linked to N,N'diaryl urea (B33335) moieties found that many of the compounds demonstrated antitumor activity against the HT1080 human fibrosarcoma tumor growth model in vivo. researchgate.net These findings support the translation of this class of compounds from in vitro activity to in vivo efficacy, a critical step in the drug development pipeline.

Pharmacokinetic and ADME Considerations in Preclinical Drug Discovery

The therapeutic success of a drug candidate depends not only on its potency but also on its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). Preclinical ADME studies are vital to assess the "drug-likeness" of a compound.

While some furo[2,3-d]pyrimidine analogs have demonstrated potent biological activity, they have occasionally been hampered by poor pharmacokinetic properties. researchgate.net However, medicinal chemistry efforts aim to optimize this balance. For instance, related pyrazolo[3,4-d]pyrimidines, which also suffer from suboptimal aqueous solubility, have been successfully modified using a prodrug approach to improve their ADME profile and in vivo efficacy. unisi.it

In silico and in vitro ADME evaluations of related pyrazolo[3,4-d]pyrimidines have shown that despite suboptimal aqueous solubility, the series exhibited an optimal ability to cross the gastrointestinal membrane and the blood-brain barrier, as demonstrated by Parallel Artificial Membrane Permeability Assay (PAMPA). mdpi.com Certain thieno[2,3-d]pyrimidine derivatives have also been reported to have favorable pharmacokinetic profiles. researchgate.net These studies highlight that while ADME properties can be a challenge, rational drug design and formulation strategies can be employed to develop furo[2,3-d]pyrimidine analogs with suitable characteristics for further clinical development.

Potential for Combination Therapeutic Approaches

The complexity of cancer often necessitates combination therapies that target multiple pathways simultaneously to improve efficacy and overcome resistance. The multi-targeted nature and mechanistic profile of furo[2,3-d]pyrimidine analogs make them attractive candidates for combination approaches.

The dual inhibition of multiple RTKs and tubulin by certain 5-methyl-furo[2,3-d]pyrimidine analogs suggests they may be valuable as single agents with inherent combination chemotherapy potential. doi.orgresearchgate.net Furthermore, the ability of related scaffolds to sensitize cancer cells to conventional chemotherapy has been demonstrated. A study on pyrrolo[2,3-d]pyrimidin-4-one derivatives found that several compounds, when used in combination with doxorubicin, showed a significant antiproliferative effect on seven different cancer cell lines, while not affecting cell growth when used alone. nih.gov This indicates a chemosensitization effect, where the compound enhances the cytotoxicity of a standard chemotherapeutic agent. This potential to act synergistically with existing cancer treatments represents a promising avenue for the clinical application of furo[2,3-d]pyrimidine-based drugs.

Q & A

Q. What are the key synthetic routes for preparing 6-Phenylfuro[2,3-d]pyrimidin-4-amine derivatives?

The synthesis typically involves nucleophilic substitution reactions at the pyrimidine core. A general procedure includes:

  • Step 1 : Reacting a furopyrimidine precursor (e.g., 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine) with substituted anilines in aqueous or polar aprotic solvents.
  • Step 2 : Purification via column chromatography (e.g., using hexane/ethyl acetate gradients) to isolate derivatives.
  • Step 3 : Crystallization or precipitation to obtain pure compounds.

For example, N-(4-chlorophenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine was synthesized with a 63% yield using DMSO as a solvent, followed by precipitation and chromatography . Variations in substituents (e.g., ethynyl, methoxy) require tailored reaction conditions .

Q. How can NMR spectroscopy confirm the structure of this compound derivatives?

1H NMR is critical for verifying substituent positions and hydrogen environments. Key observations include:

  • Methyl groups : Singlets at δ 2.43–2.50 ppm for CH3 on the pyrimidine ring .
  • Aromatic protons : Doublets (e.g., δ 7.39–7.89 ppm for para-substituted phenyl groups) with coupling constants (J = 8.4 Hz) confirming substitution patterns .
  • Exchangeable protons : Broad signals for NH groups (e.g., δ 9.56–9.74 ppm) that disappear upon deuterium exchange .

For advanced validation, 13C NMR and 2D experiments (e.g., HSQC) can resolve overlapping signals in complex derivatives .

Q. What purification techniques optimize isolation of this compound analogs?

  • Column chromatography : Use silica gel with hexane/ethyl acetate (3:1) for non-polar derivatives (Rf ~0.13–0.30) .
  • Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals (e.g., compound 8 with mp 156.6–157.2°C) .
  • Acid-base extraction : For hydrochlorides (e.g., compound 21 ), precipitate using anhydrous HCl in diethyl ether .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives?

Integrate quantum chemical calculations (e.g., DFT) and reaction path simulations to:

  • Predict substituent effects on solubility and reactivity. For instance, methoxy or propoxy groups improve water solubility by enhancing hydrogen bonding .
  • Optimize reaction conditions (e.g., solvent polarity, temperature) using machine learning models trained on existing datasets (e.g., yield and Rf values from ).
  • Validate synthetic feasibility of novel analogs (e.g., N-1-benzofuran-5-yl derivatives ) before lab experiments .

Q. What strategies resolve contradictory data in characterizing this compound analogs?

  • Cross-validation : Compare melting points (e.g., 65.2–67.1°C for compound 14 vs. 193.0–194.2°C for compound 7 ) with computational predictions to identify impurities .
  • HPLC-MS : Detect trace byproducts (e.g., incomplete substitution products) that may skew NMR or elemental analysis results .
  • Single-crystal XRD : Resolve ambiguities in regiochemistry for derivatives with similar Rf values .

Q. How do substituents influence the physicochemical properties of this compound derivatives?

  • Alkyl chains : Longer chains (e.g., propyl in compound 13 ) reduce melting points (87.2–87.9°C) compared to methyl analogs, enhancing solubility in organic solvents .
  • Electron-withdrawing groups : Chlorophenyl substituents (e.g., compound 8 ) increase thermal stability (mp >150°C) due to enhanced intermolecular interactions .
  • Hydrogen-bond donors : NH groups in compound 5 (δ 9.56 ppm) improve crystallinity but may reduce bioavailability due to aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenylfuro[2,3-d]pyrimidin-4-amine
Reactant of Route 2
6-Phenylfuro[2,3-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.